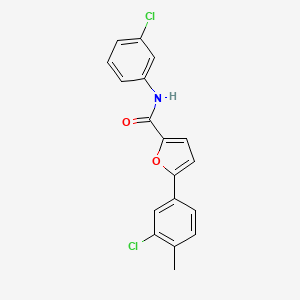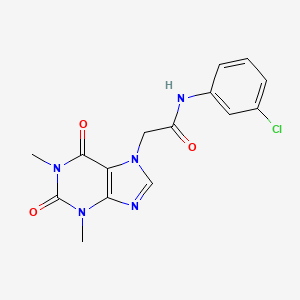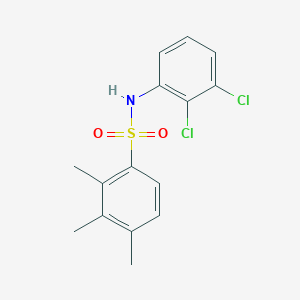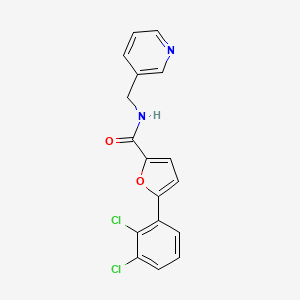
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate, also known as EDP-106, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been proposed that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate exerts its antitumor activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It has also been suggested that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate may exert its anti-inflammatory and analgesic effects by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to induce a decrease in the expression of certain cancer-related genes and proteins. In addition, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to reduce the levels of certain inflammatory mediators, such as TNF-α and IL-6, and to inhibit the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its high selectivity towards cancer cells, which makes it a potential candidate for targeted cancer therapy. However, one of the limitations of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate. One of the potential directions is to investigate the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate in combination with other chemotherapy drugs for the treatment of cancer. Another potential direction is to explore the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate for the treatment of other inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.
Conclusion:
In conclusion, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate involves the reaction of 1-(2,2-diphenylethyl)piperazine with ethyl chloroformate in the presence of triethylamine. This reaction leads to the formation of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate with a yield of 85%. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 4-(2,2-diphenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-22(14-16-23)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZFKVGMPTAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)



![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)




![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)